7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole
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Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborolane ring attached to an imidazo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole typically involves the following steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane moiety can be introduced via a borylation reaction, often using pinacolborane or other boron reagents in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxaborolane group to other boron-containing functionalities.
Substitution: The compound can participate in substitution reactions, where the dioxaborolane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products
Oxidation: Boronic acids, boronate esters.
Reduction: Borohydrides, boranes.
Substitution: Various substituted imidazo[1,2-b]pyrazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: It can be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole exerts its effects depends on its application. In catalysis, it acts as a ligand that coordinates to a metal center, facilitating various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole is unique due to its specific combination of a dioxaborolane group with an imidazo[1,2-b]pyrazole core
Properties
Molecular Formula |
C11H18BN3O2 |
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Molecular Weight |
235.09 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-7-14-15-6-5-13-9(8)15/h7,13H,5-6H2,1-4H3 |
InChI Key |
YUWUKFOSKWDWRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3NCCN3N=C2 |
Origin of Product |
United States |
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